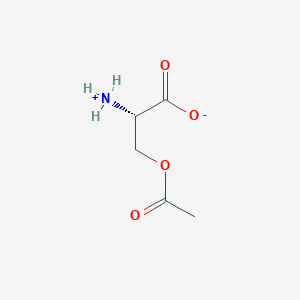

O-acetil-L-serina

Descripción general

Descripción

O-acetil-L-serina es un α-aminoácido con la fórmula química HO₂CCH(NH₂)CH₂OC(O)CH₃. Es un intermedio en la biosíntesis del aminoácido común cisteína en bacterias y plantas . Este compuesto se biosintetiza mediante la acetilación de la serina por la enzima serina transacetilasa . La enzima O-acetilserina (tiol)-liasa, utilizando fuentes de sulfuro, convierte este éster en cisteína, liberando acetato .

Aplicaciones Científicas De Investigación

O-acetil-L-serina tiene varias aplicaciones de investigación científica:

Catálisis Enzimática: Utilizado en estudios relacionados con reacciones catalizadas por enzimas y análisis de proteínas.

Suplementos Nutricionales: Empleado como suplemento nutricional en la nutrición deportiva y del ejercicio.

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

O-acetyl-L-serine is biosynthesized by the acetylation of serine by the enzyme serine transacetylase . This compound interacts with the enzyme O-acetylserine (thiol)-lyase, which, using sulfide sources, converts this ester into cysteine, releasing acetate . This interaction is vital for the production of cysteine, an essential amino acid.

Cellular Effects

O-acetyl-L-serine plays a significant role in cellular processes. It is known to function as a signal molecule that regulates the expression of O-acetylserine gene clusters in response to environmental factors . This regulation impacts various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of O-acetyl-L-serine involves its conversion into cysteine. The enzyme serine O-acetyltransferase catalyzes the formation of O-acetyl-L-serine from acetyl-CoA and L-serine . Then, the enzyme O-acetylserine (thiol)-lyase, using sulfide sources, converts O-acetyl-L-serine into cysteine, releasing acetate .

Dosage Effects in Animal Models

Currently, there is limited information available on the dosage effects of O-acetyl-L-serine in animal models. Related compounds such as L-serine have been studied, and their dosages generally support the safety of these compounds .

Metabolic Pathways

O-acetyl-L-serine is involved in the metabolic pathway for the synthesis of cysteine. It is synthesized from serine by the enzyme serine transacetylase . This process is part of the sulfur-containing amino acids metabolic network, which also involves other key metabolites like S-adenosylmethionine and homocysteine .

Subcellular Localization

The subcellular localization of O-acetyl-L-serine is not explicitly documented. Related enzymes such as serine O-acetyltransferase, which catalyzes the formation of O-acetyl-L-serine, have been found in different organelles. For instance, one isoform localizes in the cytosol, while others localize in chloroplasts and mitochondria

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

O-acetil-L-serina puede sintetizarse mediante métodos químicos haciendo reaccionar serina con anhídrido acético . La reacción típicamente implica la acetilación del grupo hidroxilo de la serina, lo que da como resultado la formación de this compound.

Métodos de Producción Industrial

Un proceso fermentativo para preparar this compound implica el cultivo de una cepa de microorganismo que exhibe una mayor formación endógena y eflujo de this compound en comparación con el tipo salvaje . El medio de fermentación se mantiene en un rango de pH de 5.1 a 6.5 .

Análisis De Reacciones Químicas

Tipos de Reacciones

O-acetil-L-serina experimenta varias reacciones químicas, incluyendo:

Reacciones de Sustitución: El grupo β-acetoxi de this compound puede ser reemplazado por bisulfuro para formar L-cisteína y acetato.

Acetilación: La acetilación de la serina por la serina transacetilasa para formar this compound.

Reactivos y Condiciones Comunes

Anhídrido Acético: Utilizado para la acetilación de la serina para formar this compound.

Bisulfuro: Utilizado en reacciones de sustitución para convertir this compound a L-cisteína.

Principales Productos Formados

Comparación Con Compuestos Similares

Compuestos Similares

O-acetil-L-homoserina: Un intermedio en la biosíntesis de la homocisteína y la metionina.

L-serina: El precursor de la O-acetil-L-serina, involucrado en varias vías metabólicas.

Unicidad

This compound es única debido a su papel como intermedio en la biosíntesis de la cisteína y su participación en las vías de asimilación del azufre en bacterias y plantas . Su capacidad para sufrir reacciones de sustitución específicas para formar L-cisteína la distingue de otros compuestos similares .

Propiedades

IUPAC Name |

(2S)-3-acetyloxy-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXPDPZARILFQX-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904718 | |

| Record name | O-Acetyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Acetylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5147-00-2, 25248-96-8 | |

| Record name | O-Acetyl-L-serine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5147-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Acetylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005147002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-O-acetylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025248968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-acetyl-L-serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01837 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | O-Acetyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ACETYLSERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G05L7T7ZEQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-Acetylserine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003011 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[3-Fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-methylquinolin-2-one](/img/structure/B1663776.png)

![4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine](/img/structure/B1663783.png)

![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)

![N-(2-methoxyphenyl)-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)amino]acetamide](/img/structure/B1663789.png)

![11-[4-(diethylamino)phenyl]-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B1663791.png)

![N-[2-(4-thiophen-3-ylphenyl)propyl]propane-2-sulfonamide](/img/structure/B1663795.png)